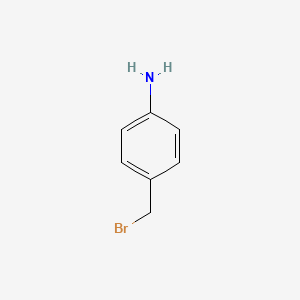

4-(Bromomethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSMPDZEDVTRKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449600 | |

| Record name | 4-(bromomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63516-03-0 | |

| Record name | 4-(bromomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(Bromomethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(bromomethyl)aniline, a versatile bifunctional molecule crucial in organic synthesis and medicinal chemistry. This document details its chemical properties, outlines key experimental protocols for its synthesis and derivatization, and explores its application in the development of therapeutic agents, including its role in modulating key signaling pathways.

Core Properties of this compound

This compound, also known as p-aminobenzyl bromide, is a valuable building block in the synthesis of a wide array of more complex molecules.[1][2] Its utility stems from the presence of two reactive functional groups: a nucleophilic primary amine and a reactive benzylic bromide. This dual reactivity allows for sequential or selective functionalization, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

Physicochemical and Identification Data

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 63516-03-0 | [2][3][4][5] |

| Molecular Formula | C₇H₈BrN | [2][4][5][6] |

| Molecular Weight | 186.05 g/mol | [2][3][4][6] |

| Appearance | Solid | [3] |

| Boiling Point | 270.1 ± 15.0 °C at 760 mmHg (Predicted) | [4][5] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [3][5] |

| InChI Key | ASSMPDZEDVTRKG-UHFFFAOYSA-N | [3] |

Synthesis and Derivatization: Experimental Protocols

The strategic placement of the amino and bromomethyl groups on the aniline (B41778) ring provides multiple avenues for synthetic transformations. The following sections detail common experimental methodologies for the synthesis of substituted anilines and their subsequent derivatization through palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery.

Regioselective Bromination of Anilines (General Protocol)

The synthesis of bromo-substituted anilines often requires careful control of regioselectivity to obtain the desired isomer. A common strategy involves the electrophilic aromatic substitution of a protected aniline derivative.

Materials:

-

3-(Trifluoromethyl)aniline (or other substituted aniline)

-

N-Bromosuccinimide (NBS) or 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Sodium hydroxide (B78521) solution

-

Water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure using N-Bromosuccinimide (NBS):

-

Reaction Setup: In a round-bottom flask, dissolve the starting aniline (1.0 equivalent) in DMF.[4]

-

Bromination: Cool the solution to 0 °C using an ice bath. Add NBS (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[4]

Palladium-Catalyzed Suzuki-Miyaura Coupling (General Protocol)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the position of the bromine atom.

Materials:

-

4-Bromo-substituted aniline (e.g., 4-Bromo-3-(trifluoromethyl)aniline) (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (2-3 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)

-

Degassed solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Procedure:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the bromo-aniline, arylboronic acid, base, and palladium catalyst.[3]

-

Solvent Addition: Add the degassed solvent(s) via syringe.[3]

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).[3]

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Development and Signaling Pathways

Derivatives of this compound are instrumental in the development of novel therapeutic agents due to their ability to serve as scaffolds for molecules that can interact with biological targets. Research has shown that aniline derivatives can modulate key signaling pathways implicated in diseases such as cancer and myeloproliferative neoplasms.

Inhibition of the JAK2 Signaling Pathway

Certain N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as selective inhibitors of Janus kinase 2 (JAK2). The JAK2V617F mutation leads to the autophosphorylation and activation of JAK2 and its downstream pathways, contributing to myeloproliferative neoplasms. Selective JAK2 inhibitors can block this signaling cascade.[7]

Modulation of the AMPK/mTOR Signaling Pathway in Cancer

Schiff base derivatives of anilines have demonstrated potential as anticancer agents. Some of these compounds are believed to exert their effects by targeting the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Activation of AMPK and the subsequent inhibition of mTOR can suppress protein synthesis and cell growth, ultimately leading to apoptosis in cancer cells.[8]

General Drug Discovery Workflow

The journey from a starting material like this compound to a clinical candidate is a complex, multi-stage process. This workflow illustrates the key phases, from initial hit identification to the selection of a candidate for clinical development.

References

- 1. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. This compound | 63516-03-0 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 7. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(Bromomethyl)aniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)aniline, a para-substituted aromatic compound, is a versatile bifunctional reagent of significant interest in organic synthesis and medicinal chemistry. Its unique structure, incorporating both a nucleophilic amino group and a reactive bromomethyl moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. Detailed methodologies for its synthesis and purification, along with its spectroscopic profile and safety information, are presented. Furthermore, its applications in the construction of complex molecules, particularly in the context of drug discovery and development, are highlighted.

Chemical Properties and Structure

This compound, also known as p-aminobenzyl bromide, is a crystalline solid at room temperature. Its bifunctional nature, arising from the presence of an amino group and a bromomethyl group on the same aromatic ring, dictates its chemical behavior and makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions due to limited available literature.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | [1][2] |

| Molecular Weight | 186.05 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Melting Point | Data not available (related compound 4-bromo-3-methylaniline: 80-82 °C) | [1] |

| Boiling Point (Predicted) | 270.1 ± 15.0 °C at 760 mmHg | [3][4] |

| Density (Predicted) | 1.534 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in polar organic solvents. | [5] |

| pKa (Predicted) | 4.24 ± 0.10 | [4] |

Structural Information

The structure of this compound is characterized by a benzene (B151609) ring substituted at the 1 and 4 positions with an amino group and a bromomethyl group, respectively. This para-substitution pattern is a key determinant of its reactivity.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | p-Aminobenzyl bromide, Benzenamine, 4-(bromomethyl)- | [2] |

| CAS Number | 63516-03-0 | [3] |

| SMILES | C1=CC(=CC=C1CBr)N | [2][4] |

| InChI | InChI=1S/C7H8BrN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 | [1][2] |

| InChIKey | ASSMPDZEDVTRKG-UHFFFAOYSA-N | [1][3] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the desired scale and purity. A common approach involves the bromination of a protected p-toluidine (B81030) derivative followed by deprotection.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar aniline (B41778) derivatives.[1][6][7]

Step 1: Acetylation of p-Toluidine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluidine (1 equivalent) in glacial acetic acid.

-

Slowly add acetic anhydride (B1165640) (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water with vigorous stirring.

-

Collect the precipitated N-(4-methylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-(4-methylphenyl)acetamide

-

Dissolve the dried N-(4-methylphenyl)acetamide (1 equivalent) in a suitable solvent such as carbon tetrachloride in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator such as dibenzoyl peroxide.

-

Reflux the mixture for an appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and filter off the succinimide (B58015) byproduct.

-

Remove the solvent under reduced pressure to obtain crude N-(4-(bromomethyl)phenyl)acetamide.

Step 3: Hydrolysis of N-(4-(bromomethyl)phenyl)acetamide

-

To the crude N-(4-(bromomethyl)phenyl)acetamide, add a mixture of ethanol (B145695) and concentrated hydrochloric acid.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide (B78521) solution) until alkaline.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Purification

The crude this compound can be purified by recrystallization.

Protocol: Recrystallization

-

Dissolve the crude product in a minimum amount of a hot solvent mixture, such as ethanol/water.[8][9]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets in the range of δ 6.5-7.5 ppm, characteristic of a para-substituted benzene ring (an AA'BB' system). The protons ortho to the electron-donating amino group are expected to be upfield compared to those ortho to the bromomethyl group.

-

Methylene Protons (-CH₂Br): A singlet around δ 4.4 ppm.

-

Amine Protons (-NH₂): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Bromomethyl Carbon (-CH₂Br): A signal in the aliphatic region, typically around δ 33 ppm.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons due to symmetry. The carbons attached to the amino and bromomethyl groups will have distinct chemical shifts, as will the two sets of equivalent CH carbons.

FT-IR Spectroscopy (Predicted)

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Signals below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A band around 1250-1350 cm⁻¹.

-

C-Br Stretching: A signal in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[18][19] Key fragmentation pathways would likely involve the loss of a bromine radical to form a stable benzylic carbocation, and fragmentation of the aniline moiety.

Reactivity and Applications

The dual functionality of this compound makes it a highly versatile reagent in organic synthesis.

Reactivity

-

Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It is also an activating group, directing electrophilic aromatic substitution to the ortho positions.

-

Bromomethyl Group: The bromomethyl group is an excellent electrophilic site, readily participating in nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible due to the benzylic position).[3] This allows for the introduction of a wide variety of functional groups.

Applications in Synthesis

This compound is a key building block for the synthesis of various heterocyclic compounds and other complex organic molecules. Its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, further expands its synthetic utility.[5][20][21][22][23]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.

Role in Drug Discovery

Aniline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[24] this compound serves as a valuable precursor for the synthesis of biologically active molecules. For instance, it has been utilized in the development of potent inhibitors of Ebola and Marburg virus entry, highlighting its potential in the discovery of novel antiviral agents.[3] The ability to readily modify both the amino and bromomethyl groups allows for the systematic exploration of structure-activity relationships in drug development campaigns.

Logical Relationship: From Building Block to Potential Therapeutic

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H8BrN | CID 10954240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 63516-03-0 | Benchchem [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. japsr.in [japsr.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

- 9. cerritos.edu [cerritos.edu]

- 10. rsc.org [rsc.org]

- 11. Solved The following IR spectra is of .4-bromoanilinr | Chegg.com [chegg.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. 4-Bromoaniline(106-40-1) 13C NMR spectrum [chemicalbook.com]

- 14. Solved Assignment.Mass Spec.pdf 1/3 1) Below is the mass | Chegg.com [chegg.com]

- 15. researchgate.net [researchgate.net]

- 16. 4-Bromoaniline(106-40-1) 1H NMR spectrum [chemicalbook.com]

- 17. 4-Bromoaniline(106-40-1) IR Spectrum [m.chemicalbook.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

Synthesis of 4-(Bromomethyl)aniline from p-Nitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for converting p-nitrotoluene to 4-(bromomethyl)aniline, a valuable bifunctional intermediate in pharmaceutical and materials science. The synthesis involves a two-step process: the radical bromination of the benzylic methyl group of p-nitrotoluene, followed by the selective reduction of the nitro group to an amine. This document offers detailed experimental protocols, quantitative data, and process visualizations to aid researchers in the successful execution and optimization of this synthesis.

Synthetic Pathway Overview

The conversion of p-nitrotoluene to this compound proceeds through the formation of the intermediate, p-nitrobenzyl bromide. The overall synthetic scheme is presented below.

Caption: Overall synthetic pathway from p-nitrotoluene to this compound.

Experimental Protocols

Detailed methodologies for the key steps in the synthesis are provided below.

Step 1: Synthesis of p-Nitrobenzyl bromide from p-Nitrotoluene (Bromination)

This procedure outlines the free-radical bromination of the methyl group of p-nitrotoluene.

Experimental Workflow:

Caption: Experimental workflow for the bromination of p-nitrotoluene.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Nitrotoluene | 137.14 | 0.2 mol (27.4 g) | 0.2 |

| Bromine | 159.81 | 0.205 mol (32.8 g) | 0.205 |

| Carbon Tetrachloride | 153.82 | ~150 mL | - |

| Ethanol | 46.07 | q.s. for crystallization | - |

| Sodium Bicarbonate | 84.01 | q.s. for washing | - |

| Magnesium Sulfate | 120.37 | q.s. for drying | - |

Procedure:

-

In a two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 0.2 moles of p-nitrotoluene in a five-fold amount of dry carbon tetrachloride.

-

Heat the solution to a boil.

-

While irradiating the mixture with a 500-watt photolamp, add 0.205 moles of bromine dropwise. The rate of addition should be controlled to ensure the solution remains nearly colorless.[1]

-

The monobromination reaction typically takes between 30 minutes to 2 hours to complete.[1]

-

After the reaction is complete, stop the irradiation and allow the solution to cool.

-

Wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the carbon tetrachloride by evaporation under reduced pressure.

-

Purify the resulting crude product by crystallization from ethanol to yield p-nitrobenzyl bromide.[1]

Expected Yield: Approximately 80%.[1] Melting Point: 96-99 °C.[1]

Step 2: Synthesis of this compound from p-Nitrobenzyl bromide (Selective Reduction)

This procedure details the chemoselective reduction of the nitro group in the presence of the benzylic bromide using stannous chloride.

Experimental Workflow:

Caption: Experimental workflow for the selective reduction of p-nitrobenzyl bromide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (per mole of substrate) |

| p-Nitrobenzyl bromide | 216.03 | 1 equivalent |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 4-5 equivalents |

| Ethanol | 46.07 | q.s. as solvent |

| Ethyl Acetate | 88.11 | q.s. for extraction |

| Sodium Bicarbonate (5% aq. solution) | 84.01 | q.s. for neutralization |

| Sodium Sulfate | 142.04 | q.s. for drying |

| Brine | - | q.s. for washing |

Procedure:

-

Dissolve p-nitrobenzyl bromide in ethanol in a round-bottom flask.

-

Add 4-5 equivalents of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature and then pour it into ice.

-

Carefully neutralize the mixture by adding a 5% aqueous sodium bicarbonate solution with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield this compound. Further purification can be achieved by column chromatography if necessary.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from p-nitrotoluene.

| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.p. (°C) |

| 1. Bromination | p-Nitrotoluene | p-Nitrobenzyl bromide | Br₂, light | CCl₄ | Reflux | 0.5 - 2 | ~80 | 96-99 |

| 2. Reduction | p-Nitrobenzyl bromide | This compound | SnCl₂·2H₂O | Ethanol | 70-80 | Varies | High | - |

Characterization of this compound

The final product can be characterized using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), the benzylic protons of the bromomethyl group (around 4.4 ppm), and the amine protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbon of the bromomethyl group.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and C-H stretching of the aliphatic bromomethyl group (around 2800-3000 cm⁻¹).[2]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety Considerations

-

p-Nitrotoluene is a toxic and combustible solid. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Bromine is highly corrosive, toxic, and a strong oxidizing agent. Work in a well-ventilated fume hood and wear appropriate PPE, including gloves and a face shield.

-

Carbon tetrachloride is a toxic and carcinogenic solvent. Its use should be minimized, and all operations should be conducted in a fume hood.

-

p-Nitrobenzyl bromide is a lachrymator and should be handled with care in a fume hood.

-

Stannous chloride is corrosive and can cause skin and eye irritation. Handle with appropriate PPE.

This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to perform appropriate safety assessments before undertaking any experimental work.

References

electrophilic substitution reactions of 4-(Bromomethyl)aniline

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-(Bromomethyl)aniline

Introduction

This compound, also known as p-aminobenzyl bromide, is a bifunctional organic compound featuring an aniline (B41778) core substituted with a bromomethyl group at the para-position.[1][2] Its molecular formula is C₇H₈BrN.[1][3] This structure imparts dual reactivity: the aromatic amino group is nucleophilic and activates the benzene (B151609) ring, while the bromomethyl group is an electrophilic site susceptible to nucleophilic substitution.[1][4] This versatility makes this compound a valuable building block and synthetic intermediate in the development of pharmaceuticals, agrochemicals, and materials.[1][4] This guide focuses on the electrophilic substitution reactions occurring on the aromatic ring, a process governed by the powerful influence of the amino group.

Core Principles of Reactivity

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the directing effects of its two substituents: the amino (-NH₂) group and the bromomethyl (-CH₂Br) group.

-

Amino Group (-NH₂): The amino group is a potent activating group.[5] The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions.[6][7] This makes the ring highly susceptible to attack by electrophiles, primarily at the positions ortho to the amino group (positions 2 and 6), as the para position is already occupied.[7]

-

Bromomethyl Group (-CH₂Br): The bromomethyl group is a weakly deactivating group due to the inductive effect of the electronegative bromine atom. It is considered an ortho-, para-director, but its influence is vastly overshadowed by the strongly activating amino group.

Consequently, the electrophilic substitution reactions on this compound are dominated by the directing effect of the amino group, leading to a highly activated ring that is prone to polysubstitution and oxidation.[4][5]

Controlling Reactivity: The Role of Amino Group Protection

To achieve selective mono-substitution and prevent undesirable side reactions such as oxidation, the high reactivity of the amino group must be moderated.[5] The most common and effective strategy is the protection of the amino group, typically through acetylation .[5][8]

Reacting this compound with acetic anhydride (B1165640) converts the highly activating -NH₂ group into a moderately activating N-acetyl (acetamido, -NHCOCH₃) group.[8][9] This transformation has two key benefits:

-

Reduced Activation: The lone pair on the nitrogen atom is now delocalized by resonance with both the benzene ring and the adjacent carbonyl group, reducing its ability to activate the ring.[8]

-

Steric Hindrance: The bulky N-acetyl group sterically hinders the ortho positions, making the para position (relative to the acetylamino group) the preferred site for electrophilic attack. However, in this compound, this position is already occupied, thus substitution is directed to the ortho positions (2 and 6), but in a more controlled manner.[10]

Following the electrophilic substitution step, the N-acetyl group can be easily removed by acid or base-catalyzed hydrolysis to regenerate the amino group.[6]

Key Electrophilic Substitution Reactions

Halogenation (e.g., Bromination)

Direct bromination of unprotected this compound with bromine water is expected to proceed uncontrollably, leading to the rapid formation of a polysubstituted product, likely 2,6-dibromo-4-(bromomethyl)aniline, due to the high activation from the amino group.[5][7]

For controlled mono-bromination, a protection-substitution-deprotection sequence is necessary. The N-acetylated derivative, N-acetyl-4-(bromomethyl)aniline, undergoes bromination (e.g., with Br₂ in acetic acid) to yield N-acetyl-2-bromo-4-(bromomethyl)aniline as the major product.[8] Subsequent hydrolysis removes the acetyl group to furnish the desired 2-bromo-4-(bromomethyl)aniline.

Nitration

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is problematic. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion (-NH₃⁺). This ion is a strong deactivating, meta-directing group, leading to significant amounts of the meta-substituted product.[7] Furthermore, the powerful oxidizing nature of nitric acid can cause degradation of the electron-rich aniline ring.[4]

Therefore, nitration is performed on the protected acetanilide (B955) derivative. Reacting N-acetyl-4-(bromomethyl)aniline with a nitrating agent directs the nitro group (-NO₂) primarily to the ortho position, yielding N-acetyl-2-nitro-4-(bromomethyl)aniline. Hydrolysis then provides 2-nitro-4-(bromomethyl)aniline.

Sulfonation

Sulfonation of this compound with fuming sulfuric acid involves the initial formation of an anilinium hydrogen sulfate (B86663) salt.[7] Upon heating, this intermediate rearranges to form the sulfonic acid. The major product is expected to be 2-amino-5-(bromomethyl)benzenesulfonic acid. This product often exists as a zwitterion (dipolar ion), a common characteristic of sulfonated anilines.[7]

Friedel-Crafts Alkylation and Acylation

Anilines, including this compound, generally do not undergo Friedel-Crafts reactions.[11] The basic amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a complex that deactivates the ring towards further electrophilic attack, effectively shutting down the reaction.[11]

Data Presentation

Table 1: Predicted Major Products of Electrophilic Substitution

| Reaction | Electrophile | Substrate | Predicted Major Product |

| Bromination | Br⁺ | This compound | 2,6-Dibromo-4-(bromomethyl)aniline |

| Bromination | Br⁺ | N-Acetyl-4-(bromomethyl)aniline | N-Acetyl-2-bromo-4-(bromomethyl)aniline |

| Nitration | NO₂⁺ | N-Acetyl-4-(bromomethyl)aniline | N-Acetyl-2-nitro-4-(bromomethyl)aniline |

| Sulfonation | SO₃ | This compound | 2-Amino-5-(bromomethyl)benzenesulfonic acid |

Table 2: Typical Reaction Conditions for Controlled Substitution

| Transformation | Reagents & Solvents | Typical Conditions |

| Protection | Acetic anhydride, Sodium acetate (B1210297), Water, HCl | Room temperature |

| Bromination | Bromine, Acetic acid | Room temperature |

| Nitration | Nitric acid, Sulfuric acid | 0-10 °C |

| Deprotection | Aqueous HCl or H₂SO₄, Ethanol (B145695) | Reflux |

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol is adapted from the general procedure for acetylating anilines.[9]

-

Dissolution: Suspend this compound in a 1:10 ratio (w/v) of water.

-

Acidification: Add a slight molar excess of concentrated hydrochloric acid to dissolve the amine, forming the hydrochloride salt.

-

Reaction: To the stirred solution, add a 1.2 molar equivalent of acetic anhydride. Immediately follow with the addition of a 1.5 molar equivalent of sodium acetate dissolved in a minimum amount of water.

-

Precipitation: A white precipitate of N-acetyl-4-(bromomethyl)aniline should form.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing with cold water.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Bromination of N-Acetyl-4-(bromomethyl)aniline

This protocol is based on the standard method for brominating acetanilides.[8]

-

Dissolution: Dissolve the N-acetyl-4-(bromomethyl)aniline in glacial acetic acid.

-

Bromine Addition: While stirring, slowly add one molar equivalent of bromine (dissolved in a small amount of acetic acid) dropwise to the solution. Maintain the temperature at room temperature.

-

Reaction: Stir the mixture for 30-60 minutes after the addition is complete. The color of the bromine should fade.

-

Isolation: Pour the reaction mixture into a large volume of ice-cold water. The brominated product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a dilute sodium bisulfite solution to remove any unreacted bromine. The product can be recrystallized from ethanol.

Protocol 3: Hydrolysis of N-Acetyl-2-bromo-4-(bromomethyl)aniline

This protocol follows the general procedure for amide hydrolysis.[6]

-

Reaction Mixture: Suspend the N-acetyl-2-bromo-4-(bromomethyl)aniline in a mixture of ethanol and 7M sulfuric acid or concentrated hydrochloric acid.

-

Hydrolysis: Heat the mixture under reflux for 1-2 hours until the solid dissolves.

-

Work-up: Cool the solution and carefully pour it into a beaker of ice.

-

Neutralization: Slowly neutralize the acidic solution by adding a base (e.g., aqueous NaOH or NH₄OH) until the free amine precipitates.

-

Isolation: Collect the solid 2-bromo-4-(bromomethyl)aniline by vacuum filtration, wash with water, and dry. The product can be purified by recrystallization if necessary.

Visualizations

Caption: Workflow for controlled electrophilic substitution.

Caption: Directing effects on the this compound ring.

Caption: Mechanism of electrophilic bromination.

References

- 1. Buy this compound | 63516-03-0 [smolecule.com]

- 2. CAS 63516-03-0: Benzenamine,4-(bromomethyl)- | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 63516-03-0 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Nucleophilic Substitution Mechanisms of 4-(Bromomethyl)aniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Bromomethyl)aniline is a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates both a nucleophilic amino group (-NH₂) and an electrophilic bromomethyl group (-CH₂Br), making it a versatile building block for a wide range of complex molecules.[1] The benzylic bromide is a particularly reactive site, readily participating in nucleophilic substitution reactions, which are fundamental to its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a detailed exploration of the nucleophilic substitution mechanisms governing the reactivity of the bromomethyl moiety, complete with quantitative data, experimental protocols, and mechanistic diagrams to support advanced research and development.

Core Nucleophilic Substitution Mechanisms: Sₙ1 and Sₙ2 Pathways

The substitution of the bromide on the benzylic carbon of this compound can proceed through two distinct mechanisms: Substitution Nucleophilic Unimolecular (Sₙ1) and Substitution Nucleophilic Bimolecular (Sₙ2). The prevailing pathway is dictated by several key factors, including the nature of the nucleophile, the solvent system, and the reaction temperature.[1][2]

The Sₙ1 Mechanism

The Sₙ1 pathway is a stepwise reaction that proceeds through a carbocation intermediate.[1][3] For this compound, the formation of the primary benzylic carbocation is the rate-determining step. This intermediate is notably stabilized by resonance with the adjacent aromatic ring, which delocalizes the positive charge, making the Sₙ1 mechanism viable despite the primary nature of the carbon. This pathway is favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents, which can solvate both the departing bromide anion and the carbocation intermediate.[2][4][5]

Caption: The Sₙ1 reaction pathway for this compound.

The Sₙ2 Mechanism

The Sₙ2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[1][6] This mechanism leads to an inversion of stereochemical configuration at the reaction center.[3][6] The primary nature of the benzylic carbon in this compound results in low steric hindrance, making it highly susceptible to backside attack.[1] Sₙ2 reactions are therefore highly feasible, particularly when strong nucleophiles (e.g., thiolates, alkoxides, amines) are used in polar aprotic solvents (e.g., DMF, DMSO, acetone), which solvate the cation but not the nucleophile, thus enhancing its reactivity.[1][5][6]

References

An In-depth Technical Guide on the Reactivity of 4-(Bromomethyl)aniline with Various Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)aniline is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a nucleophilic primary amine and an electrophilic benzylic bromide, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of the reactivity of this compound with various classes of nucleophiles, including amines, thiols, alcohols, and carbanions. It aims to serve as a valuable resource for researchers by presenting quantitative data, detailed experimental protocols, and a mechanistic understanding of these reactions.

The dual reactivity of this compound makes it an important building block for the synthesis of a wide array of more complex molecules.[1] The amino group can be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution, while the bromomethyl group is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of the 4-aminobenzyl moiety. This guide will focus on the reactions of the electrophilic bromomethyl group with various nucleophiles.

Mechanistic Considerations: SN1 vs. SN2 Pathways

The nucleophilic substitution at the benzylic carbon of this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The operative pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.[2][3][4][5][6][7][8][9][10]

-

SN1 Reaction: This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a relatively stable benzylic carbocation. This carbocation is significantly stabilized by resonance with the benzene (B151609) ring, and this stability is further enhanced by the electron-donating amino group at the para position. The carbocation then rapidly reacts with a nucleophile. Weak nucleophiles and polar protic solvents, which can solvate both the leaving group and the carbocation intermediate, favor the SN1 pathway.[3][4][5][6][8][10]

-

SN2 Reaction: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents that do not solvate the nucleophile as strongly, thus preserving its nucleophilicity. The primary nature of the benzylic carbon in this compound makes it sterically accessible for backside attack.[2][3][4][5][6][7][8][9][10]

The following diagram illustrates the competing SN1 and SN2 pathways for the reaction of this compound with a generic nucleophile (Nu⁻).

Figure 1: Competing SN1 and SN2 reaction pathways for this compound.

Reactivity with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of N-substituted 4-aminobenzylamines. These reactions typically proceed via an SN2 mechanism, especially with strong amine nucleophiles.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline (B41778) | N-(4-Aminobenzyl)aniline | Not specified | Not specified | [11] |

| Piperidine (B6355638) | 4-(Piperidin-1-ylmethyl)aniline | Not specified | Not specified | [12][13] |

Experimental Protocol: General Procedure for N-Alkylation of Anilines

This protocol is a generalized procedure and may require optimization for specific amines.

-

Reaction Setup: In a round-bottom flask, dissolve the aniline (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in an anhydrous solvent such as acetonitrile (B52724) or DMF.

-

Addition of Alkylating Agent: To the stirred solution, add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-(4-aminobenzyl)aniline derivative.

Figure 2: General workflow for the N-alkylation of anilines with this compound.

Reactivity with Thiol Nucleophiles

Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react readily with this compound to form 4-aminobenzyl thioethers. These reactions are typically fast and proceed under mild conditions, consistent with an SN2 mechanism.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Thiophenol | 4-((Phenylthio)methyl)aniline | Base (e.g., K₂CO₃), DMF, 90°C | Good to excellent | [14] |

| 4-Bromothiophenol | 4-(((4-Bromophenyl)thio)methyl)aniline | Not specified | 78.9 | [15] |

| 4-Fluorothiophenol | 4-(((4-Fluorophenyl)thio)methyl)aniline | Not specified | 82.4 | [15] |

Experimental Protocol: Synthesis of 4-Aminobenzyl Thioethers

This is a general procedure for the synthesis of aryl thioethers.

-

Reaction Setup: In a round-bottom flask, dissolve the corresponding thiophenol (1.0 eq) and a base (e.g., K₂CO₃, 1.5 eq) in DMF.

-

Addition of Alkylating Agent: Add this compound (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 90 °C and stir until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reactivity with Alcohol and Alkoxide Nucleophiles

Alcohols are generally weak nucleophiles and may react with this compound via an SN1 mechanism, particularly in polar protic solvents and at elevated temperatures. The corresponding alkoxides are much stronger nucleophiles and will favor an SN2 reaction.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Methanol (B129727) (as sodium methoxide) | 4-(Methoxymethyl)aniline | NaOMe, MeOH | Not specified | [16][17] |

Experimental Protocol: Synthesis of 4-(Methoxymethyl)aniline

-

Preparation of Sodium Methoxide (B1231860): In a flame-dried flask under an inert atmosphere, carefully add sodium metal (1.0 eq) to anhydrous methanol at 0 °C. Allow the mixture to stir until all the sodium has reacted.

-

Reaction: To the freshly prepared sodium methoxide solution, add a solution of this compound (1.0 eq) in anhydrous methanol dropwise at 0 °C.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and remove the methanol under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by distillation or column chromatography.

Reactivity with Carbanion Nucleophiles

Carbanions, such as those derived from active methylene (B1212753) compounds like diethyl malonate, are soft and potent nucleophiles that readily undergo C-alkylation with this compound. These reactions are typically performed in the presence of a base to generate the enolate in situ and proceed via an SN2 pathway.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Diethyl malonate | Diethyl (4-aminobenzyl)malonate | Base (e.g., NaOEt), Ethanol (B145695) | 65-82 (for similar alkylations) | [18][19][20][21][22][23][24] |

Experimental Protocol: Synthesis of Diethyl (4-aminobenzyl)malonate

-

Enolate Formation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide (1.0 eq) in absolute ethanol. Cool the solution in an ice bath.

-

Addition of Malonate: Add diethyl malonate (1.0 eq) dropwise to the cooled sodium ethoxide solution with continuous stirring.

-

Alkylation: After the addition is complete, add a solution of this compound (1.0 eq) in absolute ethanol dropwise.

-

Reaction and Work-up: Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC). Cool the mixture, remove the ethanol under reduced pressure, and add water.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation or column chromatography.

Figure 3: Experimental workflow for the alkylation of diethyl malonate with this compound.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its bromomethyl group readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, alkoxides, and carbanions. The reaction mechanism can be tuned between SN1 and SN2 pathways by careful selection of the nucleophile and reaction conditions. This guide provides a foundational understanding and practical protocols for utilizing this compound in the synthesis of diverse and complex molecules, which is of particular importance for professionals in drug discovery and materials science. Further optimization of the presented protocols may be necessary for specific substrates and desired outcomes.

References

- 1. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]

- 2. csun.edu [csun.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]

- 6. scribd.com [scribd.com]

- 7. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 24007-66-7|N-(4-Aminobenzyl)aniline|BLD Pharm [bldpharm.com]

- 12. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]

- 13. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 14. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 15. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]

- 16. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. benchchem.com [benchchem.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. CN1237571A - Preparation method of diethyl malonate - Google Patents [patents.google.com]

- 23. US3714168A - Preparing alpha-bromomethyl ketones via substituted diethyl malonates - Google Patents [patents.google.com]

- 24. EP0512211B1 - Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides - Google Patents [patents.google.com]

In-Depth Technical Guide: Solubility and Stability of 4-(Bromomethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 4-(bromomethyl)aniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from analogous compounds, general chemical principles, and safety data sheets to provide a robust framework for its handling, use, and further investigation.

Core Properties of this compound

This compound is a bifunctional organic compound featuring both a nucleophilic amino group and an electrophilic bromomethyl group attached to a benzene (B151609) ring.[1][2] This dual reactivity makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63516-03-0 | [1] |

| Molecular Formula | C₇H₈BrN | [3][4] |

| Molecular Weight | 186.05 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point (Predicted) | 270.1 ± 15.0 °C | [3] |

| Density (Predicted) | 1.534 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.24 ± 0.10 | [3] |

Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to soluble | The amino group can form hydrogen bonds, but the overall hydrophobic character of the molecule may limit high solubility in water.[5] It is expected to be more soluble in alcohols. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-N and C-Br bonds.[5] ACN and DMF are noted as solvents for reactions involving similar compounds.[6] |

| Nonpolar | Toluene, Hexane | Soluble | The nonpolar aromatic ring interacts favorably with nonpolar solvents through London dispersion forces.[5] |

| Aqueous Acid | Dilute HCl | Soluble | The basic amino group will be protonated to form a more soluble hydrochloride salt.[7] |

| Aqueous Base | Dilute NaOH, Dilute NaHCO₃ | Insoluble | The amino group is not expected to react with aqueous bases.[7] |

Stability Profile

The stability of this compound is influenced by its two reactive functional groups. Like many aniline (B41778) derivatives, it is susceptible to oxidation, which can lead to discoloration.[8] The benzyl (B1604629) bromide moiety is prone to nucleophilic substitution, including hydrolysis.[9]

Table 3: Stability and Degradation of this compound

| Condition | Potential Degradation Pathway | Remarks | Recommended Storage |

| Exposure to Air and Light | Oxidation of the amino group | Leads to the formation of colored impurities, often yellow or brown.[8] | Store in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon).[8] |

| Moisture/Water | Hydrolysis of the bromomethyl group | The benzylic bromide is susceptible to hydrolysis, which would form 4-(hydroxymethyl)aniline and hydrobromic acid.[9] | Store in a dry, cool place.[8] |

| Elevated Temperature | Thermal Decomposition | Anilines can undergo thermal decomposition, potentially involving cleavage of the C-N and C-Br bonds and polymerization.[8] | Store at 2-8°C for long-term stability.[10] |

| Incompatible Materials | Vigorous reactions and degradation | Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[8] | Store away from incompatible substances.[8] |

Experimental Protocols

The following are generalized protocols for determining the solubility and assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical capabilities.

Protocol 1: Determination of Equilibrium Solubility

This protocol is based on the shake-flask method, a standard technique for determining the solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the solution to stand undisturbed for a period to let undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the working range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standards of known concentrations to quantify the sample.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Protocol 2: Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)

This protocol outlines the use of TGA to determine the thermal decomposition profile of the compound.[8]

-

Instrumentation and Calibration:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (e.g., alumina (B75360) or platinum).

-

-

TGA Analysis:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis:

-

The onset temperature of weight loss indicates the beginning of thermal decomposition. The resulting thermogram provides information on the thermal stability and decomposition stages of the compound.

-

Protocol 3: Assessment of Photostability

This protocol is designed to evaluate the stability of the compound under UV light exposure.[8]

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Transfer aliquots of the solution into quartz tubes or cuvettes.

-

Prepare a control sample by wrapping a tube in aluminum foil to protect it from light.

-

-

Exposure:

-

Place the samples in a photostability chamber equipped with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm).

-

-

Analysis:

-

At predetermined time intervals, withdraw aliquots from each sample (including the control).

-

Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as HPLC-UV.

-

-

Data Evaluation:

-

Plot the concentration of the compound as a function of irradiation time to determine the rate of photodegradation.

-

Visualizations

Factors Influencing Solubility and Stability

The following diagram illustrates the key molecular features and external factors that affect the solubility and stability of this compound.

Caption: Logical diagram of factors affecting solubility and stability.

Experimental Workflow for Solubility and Stability Testing

The diagram below outlines a typical workflow for the experimental determination of the solubility and stability of a chemical intermediate like this compound.

Caption: Workflow for solubility and stability experiments.

References

- 1. This compound | 63516-03-0 | Benchchem [benchchem.com]

- 2. CAS 63516-03-0: Benzenamine,4-(bromomethyl)- | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C7H8BrN | CID 10954240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Benzyl Bromide [commonorganicchemistry.com]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

spectral analysis of 4-(Bromomethyl)aniline (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral analysis of 4-(Bromomethyl)aniline, a versatile bifunctional molecule with applications in organic synthesis and pharmaceutical development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Introduction

This compound, with the chemical formula C₇H₈BrN, is a para-substituted aromatic compound containing both a primary amine and a reactive bromomethyl group.[1] This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules. Accurate structural elucidation and purity assessment are critical for its application in research and drug development. This guide focuses on the interpretation of its spectral data to confirm its chemical structure.

Data Presentation

The following tables summarize the expected and predicted spectral data for this compound. Due to the limited availability of experimentally derived spectra in the public domain, some data is predicted or compared with the closely related compound, 4-bromoaniline.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| -NH₂ | ~3.5 - 4.0 | Singlet (broad) | Chemical shift can vary with solvent and concentration. |

| -CH₂Br | ~4.4 | Singlet | Protons of the bromomethyl group. |

| Aromatic (C2-H, C6-H) | ~6.6 - 6.8 | Doublet | Protons ortho to the amino group. |

| Aromatic (C3-H, C5-H) | ~7.1 - 7.3 | Doublet | Protons ortho to the bromomethyl group. |

Note: This data is based on predicted values and typical chemical shifts for similar functional groups.[2]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| -CH₂Br | ~33 |

| Aromatic (C4) | ~128 |

| Aromatic (C3, C5) | ~129 |

| Aromatic (C2, C6) | ~115 |

| Aromatic (C1) | ~147 |

Note: This data is based on predicted values. The spectrum would be expected to show signals for the bromomethyl carbon, the two pairs of non-equivalent aromatic carbons, and the carbon atom bonded to the amino group.[2]

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3500 - 3300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (-CH₂Br) | Stretch | 3000 - 2800 |

| C=C (Aromatic) | Stretch | ~1600 |

| N-H (Amine) | Bend | ~1620 |

| C-N | Stretch | ~1340 - 1250 |

| C-Br | Stretch | ~650 |

Note: These are characteristic absorption bands for the functional groups present in the molecule.[1]

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Notes |

| [M]⁺ | 185/187 | Molecular ion peak. The two peaks are due to the ⁷⁹Br and ⁸¹Br isotopes with a ~1:1 ratio. |

| [M-Br]⁺ | 106 | Loss of a bromine radical. |

| [C₇H₈N]⁺ | 106 | Fragment corresponding to the aminobenzyl cation. |

Note: The mass spectrum is expected to exhibit fragmentation patterns characteristic of both aromatic amines and organobromide compounds.[1] The molecular ion peak appears at m/z 186 for the ⁷⁹Br isotope and m/z 188 for the ⁸¹Br isotope, with a characteristic 1:1 intensity ratio reflecting the natural abundance of bromine isotopes.[1]

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and Mass Spectra for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

-

Filtration : Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.[3]

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).[4]

-

Data Acquisition : Place the NMR tube into the spectrometer's probe. Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments like COSY and HSQC can be performed.

Infrared (IR) Spectroscopy

A common method for solid samples is the thin solid film method.[5]

-

Sample Preparation : Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone).[5]

-

Film Deposition : Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[5]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5]

-

Data Acquisition : Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the analysis of relatively small organic molecules.[6]

-

Sample Introduction : Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.[7]

-

Ionization : Bombard the gaseous molecules with a high-energy electron beam, causing the molecules to lose an electron and form positively charged molecular ions ([M]⁺).[6]

-

Fragmentation : The high energy of the electron beam often causes the molecular ions to fragment into smaller, characteristic ions.[7]

-

Mass Analysis : Accelerate the ions and pass them through a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).[6]

-

Detection : An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.[6]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like this compound.

Caption: Logical workflow for the spectral analysis of this compound.

This comprehensive approach, combining data from multiple spectroscopic techniques, allows for the unambiguous confirmation of the structure of this compound, ensuring its suitability for further applications in research and development.

References

- 1. Buy this compound | 63516-03-0 [smolecule.com]

- 2. This compound | 63516-03-0 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. web.mit.edu [web.mit.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

A Comprehensive Technical Guide to the Safe Handling and Storage of 4-(Bromomethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safe handling, storage, and disposal of 4-(Bromomethyl)aniline (CAS No: 63516-03-0). Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment for all personnel. This document is intended for professionals in research, development, and manufacturing who may work with this compound.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₇H₈BrN.[1][2][3][4] It is characterized by a bromomethyl group attached to an aniline (B41778) structure, making it a derivative of aniline.[2] This bifunctional nature, with both a nucleophilic amino group and an electrophilic bromomethyl group, makes it a versatile reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈BrN[1][2][3][4] |

| Molecular Weight | 186.05 g/mol [2][3][6] |

| CAS Number | 63516-03-0[1][2][3][4][5][6] |

| Appearance | Colorless to pale yellow liquid or solid[4] |

| Boiling Point | 270.1 ± 15.0 °C (Predicted)[3] |

| Density | 1.534 ± 0.06 g/cm³ (Predicted)[3] |

| pKa | 4.24 ± 0.10 (Predicted)[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure proper handling.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Hazard Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure to this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Provide appropriate exhaust ventilation at places where dust or aerosols may be formed.[1]

-

Ensure safety showers and eyewash stations are readily accessible.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard |

| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards. | NIOSH (US) or EN 166 (EU) approved.[1] |

| Hands | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. | Follow good laboratory practices.[1] |

| Skin/Body | A complete suit protecting against chemicals or a lab coat. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1] | |

| Respiratory | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |

Handling Workflow

Caption: Standard workflow for safely handling this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. Always show the Safety Data Sheet (SDS) to the attending physician.[1]

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] Take off immediately all contaminated clothing.[9] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] Remove contact lenses if present and easy to do so.[1] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

Emergency Response Logic

Caption: Decision tree for first aid response to exposure.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9][10] Recommended storage temperature is 2-8 °C.[1]

-

Stability: The compound is stable under recommended storage conditions.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents. Some sources also list acids, acid anhydrides, acid chlorides, and chloroformates as incompatible.[8]

-

Special Considerations: The material is light-sensitive.[1][9]

Accidental Release and Disposal

In the event of a spill, prompt and safe cleanup is necessary to prevent exposure and environmental contamination.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as described in Section 3.[1] Evacuate personnel to safe areas and ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent the product from entering drains.[1]

-

Containment and Cleanup:

Disposal Considerations

-

Dispose of waste material in accordance with local, regional, and national regulations.[7]

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[11]

-

Contaminated packaging should be treated as the product itself and disposed of accordingly.[9][11]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][12][13]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides, and hydrogen bromide gas.[8][9]

-

Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1][7][12]

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols. Always prioritize safety and handle all chemicals with the appropriate level of caution and respect for their potential hazards.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Buy this compound | 63516-03-0 [smolecule.com]

- 3. lookchem.com [lookchem.com]

- 4. CAS 63516-03-0: Benzenamine,4-(bromomethyl)- | CymitQuimica [cymitquimica.com]

- 5. This compound | 63516-03-0 | Benchchem [benchchem.com]

- 6. This compound | C7H8BrN | CID 10954240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. technopharmchem.com [technopharmchem.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. lobachemie.com [lobachemie.com]